1-(4-Chlorophenyl)-4-{[5-(4-Nitrophenyl)-2-Furyl]methylene}-3,5-pyrazolidinedione is a synthetic organic compound belonging to the class of 3,5-pyrazolidinedione derivatives. These derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. [] This specific compound has been studied for its potential as an antitumor agent, particularly in hematologic malignancies. []
The molecular structure of 1-(4-Chlorophenyl)-4-{[5-(4-Nitrophenyl)-2-Furyl]methylene}-3,5-pyrazolidinedione can be deduced from its chemical name and structural similarity to other 3,5-pyrazolidinedione derivatives. It features a pyrazolidinedione ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a methylene group linked to a 5-(4-nitrophenyl)-2-furyl moiety. This furyl group likely contributes to the compound's biological activity. [] Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography can be used to obtain detailed structural information.
1-(4-Chlorophenyl)-4-{[5-(4-Nitrophenyl)-2-Furyl]methylene}-3,5-pyrazolidinedione has been identified as a novel small molecule inhibitor of the ubiquitin-activating enzyme UBA1 (E1). [] UBA1 is a crucial enzyme in the ubiquitin-proteasome pathway, responsible for activating ubiquitin, a small protein that tags other proteins for degradation by the proteasome. [] Inhibition of UBA1 disrupts the ubiquitination pathway, leading to the accumulation of ubiquitinated proteins and ultimately cell death. [] This mechanism is particularly relevant in cancer cells, which often exhibit increased protein ubiquitination. []
The primary scientific application explored for 1-(4-Chlorophenyl)-4-{[5-(4-Nitrophenyl)-2-Furyl]methylene}-3,5-pyrazolidinedione is its potential as an antitumor agent for treating hematologic malignancies like leukemia and multiple myeloma. [] In preclinical studies, it has demonstrated promising in vitro and in vivo activity against leukemia cells, highlighting its potential for further development as a therapeutic agent. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0